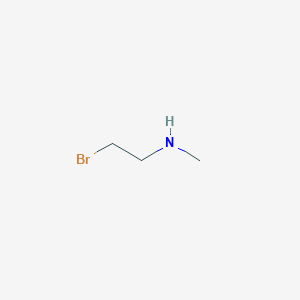

(2-Bromo-ethyl)-methyl-amine

Vue d'ensemble

Description

2-Bromoethylamine, also known as 2-Aminoethyl bromide hydrobromide, is an organic compound with the linear formula BrCH2CH2NH2 · HBr . It is used as a reactant in the synthesis of thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines, and optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines .

Synthesis Analysis

The synthesis of 2-Bromoethylamine involves reactions of amines as nucleophiles . This includes their reactions with halogenoalkanes (haloalkanes or alkyl halides), with acyl chlorides (acid chlorides), and with acid anhydrides .Molecular Structure Analysis

The molecular structure of 2-Bromoethylamine is represented by the linear formula BrCH2CH2NH2 · HBr . The molecular weight of this compound is 204.89 .Chemical Reactions Analysis

2-Bromoethylamine can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used to synthesize optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines .Physical And Chemical Properties Analysis

2-Bromoethylamine is a solid at 20°C . It is soluble in water . The compound has a melting point range of 173.0 to 177.0°C .Applications De Recherche Scientifique

Regioselective Coupling for Acrylate Synthesis

Arfaoui and Amri (2009) described a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines, leading to the synthesis of ethyl 2-[(alkylamino)(cyano)methyl] acrylates. This method showcases the application of bromoethyl derivatives in creating complex acrylate structures useful in polymer science and organic synthesis (A. Arfaoui, H. Amri, 2009).

N-Formylation of Amines

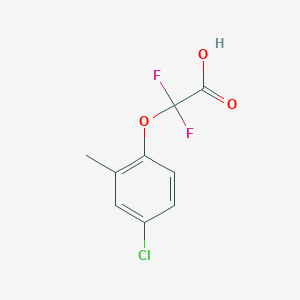

Li et al. (2018) utilized ethyl bromodifluoroacetate, a compound closely related to (2-Bromo-ethyl)-methyl-amine, in the copper-catalyzed N-formylation of amines. This reaction pathway is significant for synthesizing N-formamides from various amines, including primary, secondary, and cyclic arylamines, demonstrating the versatility of bromoethyl derivatives in amine functionalization (Xiao-fang Li et al., 2018).

Free Radical Polymerizations

Zhang et al. (2019) reported the use of alkyl halide/tertiary amine combinations, including ethyl 2-bromo derivatives, as novel free radical initiators for the polymerizations of methyl acrylate, methyl methacrylate, and styrene. This study highlights the role of bromoethyl compounds in developing new polymerization methodologies, potentially beneficial for producing various polymeric materials (Panpan Zhang et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds such as 2-bromopropane interact with hydroxide ions .

Mode of Action

In the case of 2-bromopropane, it undergoes an elimination reaction with hydroxide ions to produce propene . The hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .

Biochemical Pathways

Similar compounds like 2-bromopropane are involved in elimination reactions .

Pharmacokinetics

Similar compounds like 2-bromopropane have been studied for their reactivity .

Result of Action

Similar compounds like 2-bromopropane result in the formation of propene through an elimination reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Bromo-ethyl)-methyl-amine. Factors such as temperature, pH, and the presence of other compounds can affect the rate and extent of reactions .

Safety and Hazards

2-Bromoethylamine is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrN/c1-5-3-2-4/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZZYXUUPZTFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

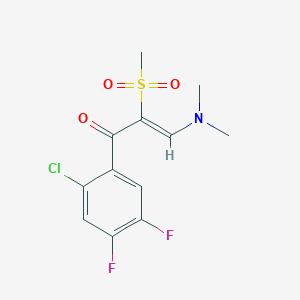

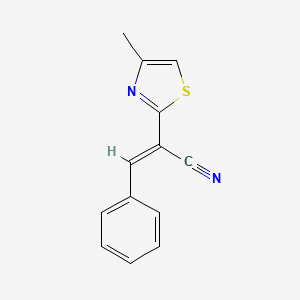

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)

![2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036967.png)

![2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole](/img/structure/B3036969.png)

![2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3036970.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone O-benzyloxime](/img/structure/B3036971.png)

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B3036974.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B3036975.png)

![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)

![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)

![4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine](/img/structure/B3036983.png)